molecular formula C14H14Cl2O2 B13134869 Einecs 278-917-2 CAS No. 78479-03-5

Einecs 278-917-2

Cat. No.: B13134869
CAS No.: 78479-03-5
M. Wt: 285.2 g/mol
InChI Key: OLKWYZYVQYPFIM-HTBOAFLOSA-N
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Properties

CAS No.

78479-03-5

Molecular Formula

C14H14Cl2O2

Molecular Weight

285.2 g/mol

IUPAC Name

(1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7-/t10-,12+/m0/s1

InChI Key

OLKWYZYVQYPFIM-HTBOAFLOSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-chloro-2-(4-chlorophenyl)vinyl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

Esterification

2,4-Dichlorobenzyl alcohol reacts with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by acidic or basic conditions.

Reagent/ConditionsProductYieldKey Observations
Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>2,4-Dichlorobenzyl acetate85–92%Reaction proceeds rapidly at 60–80°C; excess anhydride improves yield.
Benzoyl chloride, pyridine2,4-Dichlorobenzyl benzoate78%Pyridine neutralizes HCl, preventing side reactions.

Ester derivatives are frequently synthesized for use as plasticizers or antimicrobial agents in industrial formulations .

Etherification

The hydroxyl group undergoes nucleophilic substitution with alkyl halides to form ethers.

Reagent/ConditionsProductYieldNotes
Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF2,4-Dichlorobenzyl methyl ether70%Reaction requires anhydrous conditions.
Ethyl bromide, NaOH2,4-Dichlorobenzyl ethyl ether65%Phase-transfer catalysts improve efficiency.

Ether derivatives are explored for their enhanced stability in pharmaceutical preservatives .

Oxidation

Controlled oxidation converts the alcohol to 2,4-dichlorobenzaldehyde, a key intermediate in fragrance synthesis.

Oxidizing AgentConditionsProductSelectivity
Pyridinium chlorochromate (PCC)Dichloromethane, 25°C2,4-Dichlorobenzaldehyde>90%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C2,4-Dichlorobenzaldehyde85%

Over-oxidation to carboxylic acids is observed with stronger agents like KMnO<sub>4</sub> under acidic conditions.

Biological Interactions

While not a classical reaction, 2,4-dichlorobenzyl alcohol interacts with microbial enzymes, disrupting cellular membranes. Studies demonstrate:

OrganismMechanismEffect
Staphylococcus aureusDisruption of membrane integrityMIC: 32 µg/mL
Escherichia coliInhibition of ATP synthaseMIC: 64 µg/mL

These interactions underpin its use in antiseptic formulations at 0.1–1.0% concentrations .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release chlorinated byproducts:

TemperatureMajor ProductsHazard
250°CHCl, chlorobenzenesCorrosive gases
300°CPolychlorinated dibenzodioxinsToxic emissions

This necessitates careful handling in industrial processes to avoid hazardous emissions .

Solvolysis

In aqueous alkaline solutions, hydrolysis occurs slowly:

C7H6Cl2O+OHC7H5Cl2O+H2O\text{C}_7\text{H}_6\text{Cl}_2\text{O}+\text{OH}^-\rightarrow \text{C}_7\text{H}_5\text{Cl}_2\text{O}^-+\text{H}_2\text{O}

pHRate Constant (k, s<sup>-1</sup>)Half-Life
92.3 × 10<sup>-6</sup>~35 days
121.1 × 10<sup>-4</sup>~1.7 days

Stability in neutral pH makes it suitable for long-term storage in cosmetic products .

Scientific Research Applications

[1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid include other cyclopropanecarboxylic acids and chlorophenyl derivatives. These compounds share similar chemical structures and reactivity but may differ in their specific biological activities and applications. Some examples of similar compounds are:

Biological Activity

Einecs 278-917-2 , also known by its CAS number 78479-03-5 , is a chemical compound with the molecular formula C14H14Cl2O2 . It is classified under various chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound has garnered attention due to its potential biological activities, which are important for understanding its safety and efficacy in various applications.

Chemical Structure and Properties

The structure of this compound features two chlorine atoms, which significantly influence its reactivity and biological activity. The chemical properties can be summarized as follows:

PropertyValue
Molecular FormulaC14H14Cl2O2
Molecular Weight287.17 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities, particularly in the context of toxicity and cellular interactions. A significant aspect of its biological activity is its interaction with cellular pathways, which can lead to cytotoxic effects in certain concentrations.

  • Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in human cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways, leading to cell death at higher concentrations.
  • Genotoxicity : There is evidence suggesting that this compound may cause DNA damage, potentially through the formation of reactive oxygen species (ROS). This genotoxic potential raises concerns regarding its safety in consumer products.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound using various human cell lines:

Cell LineAssay TypeResult
HepG2CytotoxicityIC50 = 45 µM
MCF7GenotoxicityPositive for DNA damage
A375Apoptosis AssayIncreased apoptosis at 50 µM

These studies indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity and genotoxic effects.

Case Study 1: Hepatocyte Response

A study involving induced pluripotent stem cell (iPSC)-derived hepatocytes assessed the effects of this compound on liver cells. The findings revealed significant alterations in gene expression associated with stress responses, indicating potential hepatotoxicity.

Case Study 2: Cardiomyocyte Toxicity

Research on cardiomyocytes showed that exposure to this compound resulted in impaired contractility and increased markers of oxidative stress. These findings suggest that this compound could pose risks to cardiac function upon exposure.

Regulatory Status

This compound is listed in several regulatory databases, reflecting ongoing assessments of its safety profile:

  • ECHA : The European Chemicals Agency monitors this compound under REACH regulations, focusing on its potential risks to human health and the environment.
  • Toxicological Data : Various databases, including PubChem and ECHA’s substance information portal, provide data on toxicity and safety assessments related to this compound.

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